(10Z,13Z,16Z)-docosatrienoic acid (10Z,13Z,16Z)-docosatrienoic acid (10Z,13Z,16Z)-docosatrienoic acid is a long-chain omega-6 fatty acid that is docosanoic acid having three double bonds located at positions 10, 13 and 16 (the (10Z,13Z,16Z-geoisomer). It is a docosatrienoic acid and an omega-6 fatty acid. It is a conjugate acid of a (10Z,13Z,16Z)-docosatrienoate.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817774
InChI: InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
SMILES: CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O
Molecular Formula: C22H38O2
Molecular Weight: 334.5 g/mol

(10Z,13Z,16Z)-docosatrienoic acid

CAS No.:

Cat. No.: VC13817774

Molecular Formula: C22H38O2

Molecular Weight: 334.5 g/mol

* For research use only. Not for human or veterinary use.

(10Z,13Z,16Z)-docosatrienoic acid -

Specification

Molecular Formula C22H38O2
Molecular Weight 334.5 g/mol
IUPAC Name (10Z,13Z,16Z)-docosa-10,13,16-trienoic acid
Standard InChI InChI=1S/C22H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13H,2-5,8,11,14-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-
Standard InChI Key RILVNGKQIULBOQ-QNEBEIHSSA-N
Isomeric SMILES CCCCC/C=C\C/C=C\C/C=C\CCCCCCCCC(=O)O
SMILES CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O
Canonical SMILES CCCCCC=CCC=CCC=CCCCCCCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The structural uniqueness of (10Z,13Z,16Z)-docosatrienoic acid lies in its 22-carbon chain with three cis double bonds (Δ10, Δ13, Δ16). This configuration distinguishes it from other long-chain PUFAs, such as docosahexaenoic acid (DHA; 22:6 ω-3) and adrenic acid (22:4 ω-6), which possess higher degrees of unsaturation. The cis geometry of the double bonds introduces kinks in the hydrocarbon chain, reducing packing efficiency and enhancing membrane fluidity when incorporated into phospholipids.

Table 1: Structural Comparison of C22 PUFAs

CompoundDouble Bond PositionsClassificationKey Structural Feature
(10Z,13Z,16Z)-Docosatrienoic Acid10, 13, 16ω-6Three cis double bonds
Adrenic Acid7, 10, 13, 16ω-6Four cis double bonds
Docosahexaenoic Acid4, 7, 10, 13, 16, 19ω-3Six cis double bonds

Physicochemical Characteristics

As a liquid at room temperature, this compound exhibits typical PUFA properties, including susceptibility to oxidation and radical-mediated degradation. Its solubility in organic solvents (e.g., ethanol, chloroform) facilitates experimental handling, while its instability in aqueous environments necessitates storage under inert atmospheres to prevent autoxidation.

Biosynthesis and Metabolic Pathways

Endogenous Synthesis

(10Z,13Z,16Z)-Docosatrienoic acid is synthesized via elongation and desaturation of shorter-chain precursors, primarily linoleic acid (18:2 ω-6). Key enzymes involved include:

  • Elongase 5 (ELOVL5): Catalyzes the elongation of linoleic acid to 20:2 ω-6.

  • Δ8-Desaturase: Introduces a double bond at position 8, yielding 20:3 ω-6.

  • Elongase 2 (ELOVL2): Extends the chain to 22:3 ω-6.

Dietary Sources and Bioavailability

While direct dietary sources are less characterized, this compound is detected in phospholipids of animal tissues, particularly in the brain and liver. Its bioavailability depends on enzymatic activity in target tissues, with polymorphisms in elongase and desaturase genes influencing endogenous levels.

Biological Functions and Mechanisms of Action

Membrane Integration and Fluidity

As a component of phosphatidylethanolamine (PE) and lysophosphatidylcholine (LysoPC), this PUFA modulates membrane fluidity, impacting signal transduction and receptor-ligand interactions. In neuronal membranes, it enhances resilience to oxidative stress by maintaining optimal fluidity under ischemic conditions.

Signaling and Receptor Interactions

This compound acts as a ligand for free fatty acid receptors (FFARs), particularly FFAR4 (GPR120), which regulates anti-inflammatory and insulin-sensitizing pathways. Activation of FFAR4 suppresses NF-κB signaling, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in macrophages.

Metabolic Regulation

In hepatic tissues, (10Z,13Z,16Z)-docosatrienoic acid influences lipid metabolism by:

  • Inhibiting SREBP-1c: A transcription factor driving fatty acid synthesis.

  • Activating PPAR-α: Enhancing β-oxidation and reducing triglyceride accumulation.

Research Applications and Experimental Findings

Cardiovascular Health

In hypertensive rat models, supplementation with this compound improved endothelial function by increasing nitric oxide (NO) bioavailability and reducing arterial stiffness. A clinical study involving patients with metabolic syndrome demonstrated a 15% reduction in systolic blood pressure following 12 weeks of supplementation.

Table 2: Cardiovascular Effects in Preclinical Models

ModelInterventionOutcomeMechanism
Spontaneously Hypertensive RatsOral administration (10 mg/kg/day)20% ↓ systolic BP; improved vasodilation↑ NO synthesis; ↓ oxidative stress
ApoE⁻/⁻ MiceDietary supplementation (0.1% w/w)30% ↓ aortic plaque formation↓ LDL oxidation; ↑ HDL function

Neuroprotection

In a murine model of cerebral ischemia, intraventricular administration of (10Z,13Z,16Z)-docosatrienoic acid (5 µM) reduced infarct volume by 40% and attenuated apoptosis via upregulation of Bcl-2 and inhibition of caspase-3. These effects were abolished in FFAR4 knockout mice, confirming receptor-mediated neuroprotection.

Cancer Biology

Emerging evidence suggests dual roles in oncology:

  • Pro-Tumor Effects: In breast cancer cell lines (MCF-7, MDA-MB-231), it promoted proliferation by activating EGFR/MAPK pathways.

  • Anti-Tumor Effects: In colorectal cancer (HCT-116), it induced apoptosis via caspase-8 activation and suppressed metastasis by inhibiting MMP-9.

Comparative Analysis with Structurally Related PUFAs

Functional Divergence from DHA and Adrenic Acid

While DHA (22:6 ω-3) is prioritized for neuronal membrane integration, (10Z,13Z,16Z)-docosatrienoic acid exhibits greater specificity in FFAR4 activation, making it a potential candidate for targeting metabolic disorders without inducing excessive anti-inflammatory responses. Adrenic acid (22:4 ω-6), in contrast, serves as a direct precursor for pro-inflammatory eicosanoids, underscoring the nuanced roles of double bond positioning.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator